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6-Piperazin-1-yl-1,3-benzothiazole
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Overview
Description
6-Piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of both piperazine and benzothiazole. This hybrid structure is significant in medicinal chemistry due to its potential biological activities. The compound is known for its applications in various fields, including pharmacology, where it acts as a scaffold for the development of drugs with diverse therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzenethiol with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or toluene, followed by purification steps like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
6-Piperazin-1-yl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antipsychotic, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Piperazin-1-yl-1,3-benzothiazole involves its interaction with various molecular targets. In medicinal applications, it acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound can also inhibit certain enzymes, thereby affecting biochemical pathways related to microbial growth and viral replication .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-piperazinyl)propanamide
Uniqueness
6-Piperazin-1-yl-1,3-benzothiazole is unique due to its hybrid structure, which imparts a combination of properties from both piperazine and benzothiazole. This uniqueness makes it a versatile scaffold in drug design, offering potential advantages in terms of biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
6-piperazin-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13N3S/c1-2-10-11(15-8-13-10)7-9(1)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2 |
InChI Key |
GFPMSMMJLACFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
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